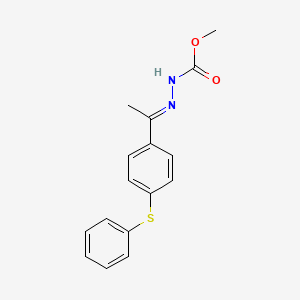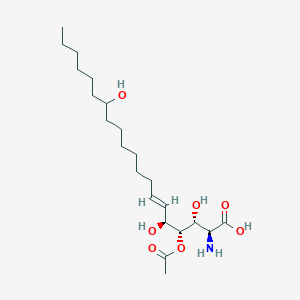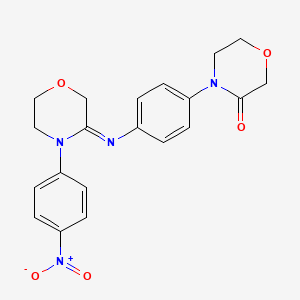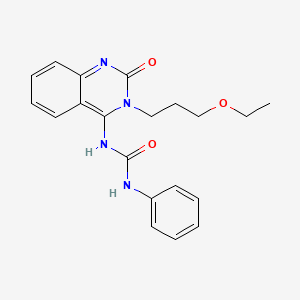
(Z)-methyl 2-(1-(4-(phenylthio)phenyl)ethylidene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C16H16N2O2S It is known for its unique structural properties, which include a phenylsulfanyl group attached to a phenyl ring, and a methoxycarbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with methoxycarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazides.
Substitution: The methoxycarbohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially inhibiting or modulating their activity. The methoxycarbohydrazide moiety may also play a role in the compound’s biological effects by forming hydrogen bonds or other interactions with target proteins or enzymes.
相似化合物的比较
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-1-(4-Fluorophenyl)ethylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide: Similar structure but with a fluorine atom.
N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]hydrazinecarboxylate: Similar structure but without the methoxy group.
The uniqueness of N’-[(1Z)-1-[4-(phenylsulfanyl)phenyl]ethylidene]methoxycarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
methyl N-[(E)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C16H16N2O2S/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12+ |
InChI 键 |
HMHNSYXVCASQHZ-SFQUDFHCSA-N |
手性 SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)SC2=CC=CC=C2 |
规范 SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110094.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110099.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14110101.png)

![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14110110.png)
![N-(3-bromobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14110115.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110129.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14110135.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110137.png)



![methyl 4-chloro-2-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110148.png)
